
Benzoic acid, 5-acetyl-4-hydroxy-2-(phenylamino)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 5-acetyl-4-hydroxy-2-(phenylamino)-, methyl ester is a complex organic compound with the molecular formula C16H15NO4. This compound is known for its unique structure, which includes a benzoic acid core with various functional groups attached, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-acetyl-4-hydroxy-2-(phenylamino)-, methyl ester typically involves multiple steps. One common method starts with the acetylation of 4-hydroxybenzoic acid, followed by the introduction of a phenylamino group. The final step involves esterification with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 5-acetyl-4-hydroxy-2-(phenylamino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, 5-acetyl-4-hydroxy-2-(phenylamino)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 5-acetyl-4-hydroxy-2-(phenylamino)-, methyl ester involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with proteins, affecting their function. The acetyl and hydroxyl groups can participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 4-hydroxy-2-(phenylamino)-, methyl ester
- Benzoic acid, 5-acetyl-4-hydroxy-2-methyl-, methyl ester
Uniqueness
Benzoic acid, 5-acetyl-4-hydroxy-2-(phenylamino)-, methyl ester is unique due to the presence of both acetyl and phenylamino groups, which confer distinct chemical properties and biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research and application.
Propiedades
Número CAS |
250644-93-0 |
|---|---|
Fórmula molecular |
C16H15NO4 |
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
methyl 5-acetyl-2-anilino-4-hydroxybenzoate |
InChI |
InChI=1S/C16H15NO4/c1-10(18)12-8-13(16(20)21-2)14(9-15(12)19)17-11-6-4-3-5-7-11/h3-9,17,19H,1-2H3 |
Clave InChI |
KBSYJVFCHLMRSK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C(=C1)C(=O)OC)NC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


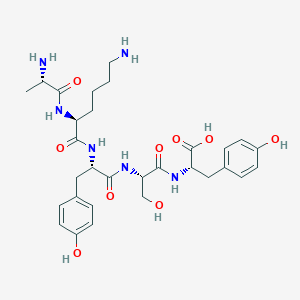
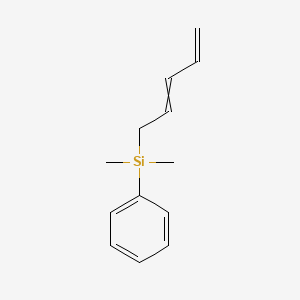
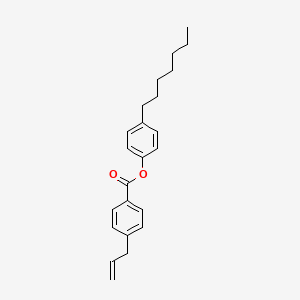
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol](/img/structure/B14253448.png)
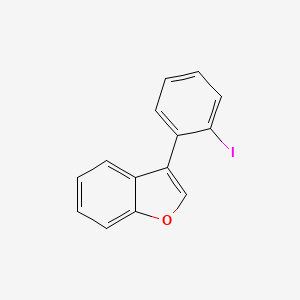
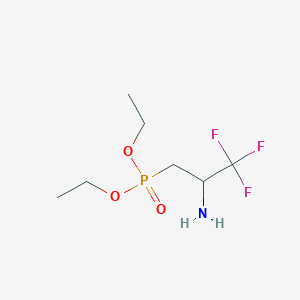
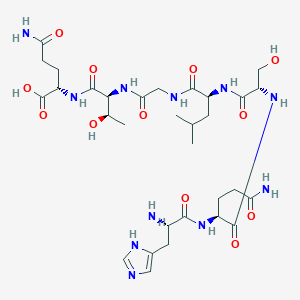

![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)
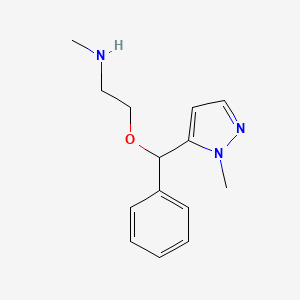
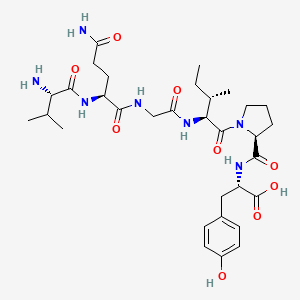
![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)
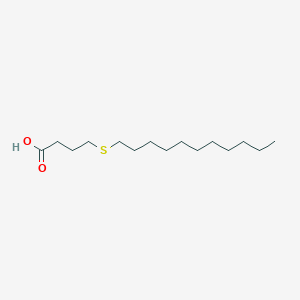
![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)
